Analytical Purity as a Selection Criterion: 2-Chloro-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)butan-1-one (98% Assay)
In the absence of published target-specific potency data, the primary quantifiable differentiator for procurement is verified analytical purity. Bidepharm confirms a standard purity of 98% for this compound, supported by batch-specific QC reports (NMR, HPLC, GC) . This exceeds the typical 95% purity offered for close structural analogs without the 3-cyclopropylmethyl substituent, such as 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one (CAS 2092093-19-9) . The higher purity specification reduces the risk of confounding biological assay results, making it a critical factor in screening campaigns where minor impurities (<2%) can trigger false-positive hits.
| Evidence Dimension | Purity Specification |
|---|---|
| Target Compound Data | 98% (standard) |
| Comparator Or Baseline | 2-Chloro-1-(4-hydroxypiperidin-1-yl)butan-1-one (CAS 2092093-19-9): 95% (typical) |
| Quantified Difference | 3 percentage points higher purity |
| Conditions | Vendor-supplied QC data; batch-specific NMR, HPLC, GC analyses. |
Why This Matters
Higher analytical purity directly minimizes experimental noise in dose-response and selectivity assays, justifying selection in high-stakes lead optimization workflows.
